Structural Divergence from Clinical 1-Hydroxy-Bisphosphonates: Absence of Hydroxyl and Presence of Carboxylic Acid Functions
3-Amino-3,3-diphosphonopropanoic acid (CAS 5745-48-2) differs fundamentally from the clinically dominant 1-hydroxy-1,1-bisphosphonates such as pamidronate and alendronate. The target compound lacks the 1-hydroxyl group, which in pamidronate is known to enhance hydroxyapatite binding affinity [1]. Instead, it features a carboxylic acid function (propanoic acid backbone) that is absent in pamidronate (C3H11NO7P2) and alendronate (C4H13NO7P2) [2]. Molecular weight comparison shows target compound at 249.05 g/mol versus pamidronate at 235.07 g/mol and alendronate at 249.10 g/mol [3].
| Evidence Dimension | Molecular Structure and Functional Groups |
|---|---|
| Target Compound Data | No 1-hydroxyl group; contains carboxylic acid function (C3H9NO8P2, MW 249.05 g/mol) |
| Comparator Or Baseline | Pamidronate: 1-hydroxyl present, no carboxylic acid (C3H11NO7P2, MW 235.07 g/mol); Alendronate: 1-hydroxyl present, no carboxylic acid (C4H13NO7P2, MW 249.10 g/mol) |
| Quantified Difference | Functional group divergence: hydroxyl (-OH) replaced by carboxylic acid (-COOH) in target compound |
| Conditions | Chemical structure analysis from authoritative databases |
Why This Matters
This structural divergence precludes direct functional substitution and enables distinct metal coordination chemistry via the additional carboxylic oxygen donor, expanding potential applications in coordination chemistry and ligand design compared to clinical bisphosphonates.
- [1] Leu CT, et al. Relative binding affinities of bisphosphonates for human bone and relationship to antiresorptive efficacy. Bone. 2006;38(5):628-636. View Source
- [2] PubChem. Pamidronic Acid (CID 4674). National Center for Biotechnology Information. View Source
- [3] PubChem. Alendronic Acid (CID 2088). National Center for Biotechnology Information. View Source
